molecular formula C9H13ClF2O B14862300 3-Cyclopentyl-4,4-difluorobutanoyl chloride

3-Cyclopentyl-4,4-difluorobutanoyl chloride

Cat. No.: B14862300
M. Wt: 210.65 g/mol
InChI Key: QCBXSMMAXKRUDA-UHFFFAOYSA-N
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Description

3-Cyclopentyl-4,4-difluorobutanoyl chloride is an organic compound that features a cyclopentyl ring and a difluorobutanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-4,4-difluorobutanoyl chloride typically involves the reaction of cyclopentyl derivatives with difluorobutanoyl chloride under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-4,4-difluorobutanoyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The difluorobutanoyl moiety can participate in addition reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

3-Cyclopentyl-4,4-difluorobutanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-4,4-difluorobutanoyl chloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl Chloride: Similar in structure but lacks the difluorobutanoyl moiety.

    Difluorobutanoyl Chloride: Contains the difluorobutanoyl group but lacks the cyclopentyl ring.

    Cyclopentyl Difluorobutanoyl Derivatives: Compounds with similar structures but different substituents.

Uniqueness

3-Cyclopentyl-4,4-difluorobutanoyl chloride is unique due to the combination of the cyclopentyl ring and the difluorobutanoyl chloride moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13ClF2O

Molecular Weight

210.65 g/mol

IUPAC Name

3-cyclopentyl-4,4-difluorobutanoyl chloride

InChI

InChI=1S/C9H13ClF2O/c10-8(13)5-7(9(11)12)6-3-1-2-4-6/h6-7,9H,1-5H2

InChI Key

QCBXSMMAXKRUDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)Cl)C(F)F

Origin of Product

United States

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